Surfactin - 1393353-89-3

Surfactin

Catalog Number: EVT-10951430
CAS Number: 1393353-89-3
Molecular Formula: C53H93N7O13
Molecular Weight: 1036.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Surfactin C is a cyclodepsipeptide that is N-[(3R)-3-hydroxy-13-methyltetradecanoyl]-L-alpha-glutamyl-L-leucyl-D-leucyl-L-valyl-L-alpha-aspartyl-D-leucyl-L-leucine in which the C-terminal carboxy group has been lactonised by condensation with the alcoholic hydroxy group. It has a role as an antibacterial agent, an antifungal agent, an antiviral agent, a surfactant, a metabolite, an antineoplastic agent and a platelet aggregation inhibitor. It is a cyclodepsipeptide, a lipopeptide antibiotic and a macrocyclic lactone.
Surfactin is a natural product found in Bacillus subtilis, Bacillus mojavensis, and Bacillus thuringiensis with data available.
Synthesis Analysis

Methods

Surfactin can be synthesized through two primary methods: microbial fermentation and chemical synthesis. Microbial fermentation is preferred due to its higher yield and lower environmental impact. Various strains of Bacillus subtilis, particularly ATCC 21332, have been optimized for surfactin production through metabolic engineering techniques that enhance precursor availability and fermentation conditions. Recent advancements have reported yields of up to 14.4 g/L, with a productivity rate of 0.6 g/L/h .

Technical Details

The biosynthesis pathway involves several steps:

  • Precursor Synthesis: Fatty acids and amino acids are synthesized via primary metabolic pathways.
  • Peptide Assembly: The NRPS catalyzes the assembly into the cyclic structure of surfactin, involving initiation, elongation, cyclization, and release phases .
Molecular Structure Analysis

Surfactin's molecular structure consists of a cyclic peptide made up of seven amino acids linked to a hydroxy fatty acid chain containing 13 to 16 carbon atoms. The cyclic lactone ring structure is characterized by the following features:

  • Peptide Sequence: The most common sequence is ELLVDLL, with variations possible at specific positions.
  • Hydrophobic and Hydrophilic Regions: The molecule features hydrophobic residues at positions 2, 3, 4, 6, and 7, while positions 1 and 5 contain negatively charged residues that enhance its surfactant properties .

Data

  • Molecular Formula: C_13H_25N_1O_4
  • Molecular Weight: Approximately 1,020 g/mol
  • Critical Micelle Concentration (CMC): Ranges from 0.08 mM to 0.35 mM depending on the fatty acid chain length .
Chemical Reactions Analysis

Surfactin plays a significant role in facilitating various chemical reactions due to its unique properties:

  • Surfactants like surfactin can alter reaction rates by modifying the environment around reactants through micelle formation.
  • They can enhance or inhibit reactions such as electron transfer processes and enzymatic reactions by providing a hydrophobic environment for substrates .

Technical Details

Studies have shown that surfactin can catalyze reactions by stabilizing intermediates or altering activation energies through micellar interactions. This property is exploited in various chemical applications where reaction efficiency is critical.

Mechanism of Action

Surfactin's mechanism of action primarily revolves around its ability to reduce surface tension effectively. Upon reaching critical concentrations, surfactin molecules aggregate into micelles that encapsulate hydrophobic substances:

  1. Micelle Formation: Surfactin molecules align at interfaces between water and oil or air, reducing interfacial tension.
  2. Emulsification: This property allows surfactin to stabilize emulsions in various applications including food technology and pharmaceuticals .
  3. Biological Activity: Surfactin exhibits antimicrobial properties by disrupting microbial membranes, making it useful in medical applications .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a pale yellow liquid.
  • Solubility: Highly soluble in water due to its amphiphilic nature.
  • Surface Tension Reduction: Capable of lowering water surface tension from approximately 72 mN/m to about 27 mN/m at concentrations as low as 20 µM .

Chemical Properties

  • Stability: Surfactin is stable under various pH conditions but may degrade under extreme temperatures or prolonged exposure to light.
  • Emulsification Index (E24): Demonstrates strong emulsifying properties which are crucial for its application in food and cosmetic industries.
Applications

Surfactin has diverse applications across multiple fields:

  • Bioremediation: Utilized for oil spill cleanup due to its ability to solubilize hydrocarbons.
  • Pharmaceuticals: Acts as an antimicrobial agent; potential use in drug delivery systems due to its ability to enhance solubility of hydrophobic drugs.
  • Food Industry: Employed as an emulsifier and stabilizer in food products.
  • Cosmetics: Used in formulations for skin care products due to its moisturizing properties .
Biosynthesis Pathways and Genetic Regulation of Surfactin

Nonribosomal Peptide Synthetase Systems in Surfactin Assembly

Surfactin biosynthesis occurs via a specialized enzymatic machinery known as Nonribosomal Peptide Synthetases (NRPSs). These multimodular mega-enzymes assemble the lipopeptide without ribosomal involvement, enabling substantial structural diversity. The NRPS system in Bacillus subtilis is encoded by the srfA operon (srfAA, srfAB, srfAC, and srfAD), which collectively encode seven catalytic modules. Each module incorporates one amino acid into the peptide backbone through a coordinated assembly line:

  • Initiation: The process begins with a specialized C-starter (CS) domain in SrfAA that loads a β-hydroxy fatty acid chain (C12–C17) derived from primary metabolism onto the first amino acid (L-glutamate). The fatty acid diversity arises from branched-chain precursors generated by enzymes like FabHB and LcfA [1] [4].
  • Elongation: Six subsequent elongation modules (in SrfAA, SrfAB, and SrfAC) incorporate the remaining amino acids (L-leucine, D-leucine, L-valine, L-aspartate, D-leucine, L-leucine). Each module contains three core domains:
  • Adenylation (A): Selects and activates specific amino acids.
  • Thiolation (T): Shuttles intermediates via a 4′-phosphopantetheinyl (4′-Ppant) arm.
  • Condensation (C): Forms peptide bonds between adjacent modules [1] [9].
  • Epimerization and Termination: Embedded epimerization (E) domains in modules 3 and 6 convert L-amino acids to D-configurations. The terminal thioesterase (TE) domain in SrfAC releases the linear lipopeptide and catalyzes macrolactonization between the C-terminal leucine and the β-hydroxy fatty acid [4].

The auxiliary protein Sfp (a 4′-phosphopantetheinyl transferase) activates the NRPS by converting apo-T-domains to functional holo-T-domains. Notably, Bacillus subtilis 168 lacks functional surfactin production due to a truncated sfp gene [1] [4].

Table 1: NRPS Modules and Domain Functions in Surfactin Biosynthesis

Module (Gene)Amino Acid IncorporatedSpecial DomainsFunction
M1 (SrfAA)L-GluC-starter (CS)Loads β-hydroxy fatty acid
M2 (SrfAA)L-Leu-Standard elongation
M3 (SrfAA)D-LeuEpimerization (E)Converts L-Leu to D-Leu
M4 (SrfAB)L-ValDCL condensationBonds D-Leu to L-Val
M5 (SrfAB)L-Asp-Standard elongation
M6 (SrfAB)D-LeuEpimerization (E)Converts L-Leu to D-Leu
M7 (SrfAC)L-LeuDCL condensation + TEBonds D-Leu to L-Leu; macrocyclization

Regulatory Networks Governing the srfA Operon Expression

Transcription of the srfA operon is controlled by a hierarchical regulatory network integrating quorum sensing, nutrient availability, and stress responses:

  • Core Quorum Sensing System: The ComP-ComA two-component system is central. The membrane-bound histidine kinase ComP detects extracellular ComX pheromone, autophosphorylates, and transfers the phosphate to the response regulator ComA. Phosphorylated ComA (ComA~P) directly binds the srfA promoter, activating transcription [3] [6].
  • Rap-Phr Checkpoints: Rap phosphatases (RapC, RapF, RapA4, Rap60) dephosphorylate ComA~P, suppressing srfA. Their inhibitory effects are counteracted by Phr peptides (e.g., PhrC, PhrF), which accumulate extracellularly at high cell density and inhibit Rap proteins through direct binding [5] [6].
  • Global Regulators:
  • CodY: Represses srfA by blocking RNA polymerase binding under nutrient-rich conditions [5].
  • DegU: In undomesticated strains, DegU binds the srfA promoter, fine-tuning expression in response to metabolic signals [5].
  • Spo0A: High Spo0A~P levels divert resources toward sporulation, indirectly repressing surfactin synthesis [5] [10].

Table 2: Key Regulators of the srfA Operon

RegulatorTypeEffect on srfAMechanism
ComA~PResponse activatorPositiveDirect promoter binding
Rap phosphatases (e.g., RapC)PhosphataseNegativeComA~P dephosphorylation
Phr peptides (e.g., PhrC)Signaling peptidePositiveInhibition of Rap phosphatases
CodYGlobal repressorNegativeCompetes with RNA polymerase
Spo0A~PSporulation regulatorNegativeMetabolic diversion
DegUResponse regulatorContext-dependentDirect promoter binding

Quorum Sensing Mechanisms in Biosynthetic Activation

Surfactin production is intrinsically linked to cell density via a quorum sensing (QS) circuit:

  • ComX Pheromone Biosynthesis: ComX is synthesized as an inactive precursor (pre-ComX) and processed by ComQ into a modified decapeptide containing a lipid moiety. This modification is ComQ-dependent and species-specific, creating distinct pherotypes across Bacillus strains [6].
  • Signal Threshold Activation: As cell density increases, extracellular ComX accumulates. Upon reaching a critical threshold, ComX binds the ComP sensor kinase, triggering the ComP-ComA phosphorylation cascade [3] [6].
  • Feedback Amplification: ComA~P activates srfA, leading to surfactin secretion. Surfactin itself acts as a QS signal at sub-micellar concentrations, amplifying Spo0A phosphorylation via histidine kinase KinC. This forms a positive feedback loop enhancing biofilm formation and surfactin production [3] [10].

Role of ComX Competence Signaling in Production Modulation

The ComX-ComP QS system directly coordinates surfactin synthesis with genetic competence:

  • ComS Integration: The comS gene is embedded within the srfAB module (A-domain of M4). ComA~P activation of srfA simultaneously transcribes comS, linking surfactin production to competence development. ComS stabilizes the competence transcription factor ComK by antagonizing proteolytic degradation [4] [10].
  • Cross-Population Signaling: Surfactin-producing cells remain immune to surfactin-mediated membrane perturbation. However, secreted surfactin triggers non-producers to differentiate into matrix-producing, cannibalistic, or competent subpopulations. This division of labor optimizes resource allocation under stress [3] [10].
  • Strain-Specific Specificity: ComX-ComP pairs exhibit high genetic polymorphism across Bacillus spp. (e.g., B. subtilis, B. natto, B. mojavensis), resulting in pherotype-specific signaling. Heterologous ComX cannot activate non-cognate ComP receptors, underscoring co-evolution of QS components [6].

Evolutionary Conservation of Lipopeptide Gene Clusters in Bacillus spp.

The surfactin gene cluster (MiBIG: BG0000433) is conserved across the Bacillus subtilis species complex but exhibits lineage-specific adaptations:

  • Core Synteny: The srfA operon (srfAA-AD), sfp, and regulatory elements (comQXP) maintain conserved order and orientation in B. subtilis, B. velezensis, B. amyloliquefaciens, and B. licheniformis. Average Nucleotide Identity (ANI) exceeds 85% for srfAA-AC among these species [7] [9].
  • Structural Variations:
  • Bacillus velezensis: Harbors surfactin A-specific NRPS with Leu7-incorporating A-domain (84.7% identity to B. subtilis srfAC) [9].
  • Bacillus amyloliquefaciens: Features surfactin C operon with Ile7-specifying A-domain (64.4% identity in srfAC) [9].
  • Bacillus licheniformis: Produces lichenysin, a surfactin variant with Gln1 instead of Glu1, reducing overall negative charge [1].
  • Gene Cluster Expansions: Biocontrol strains like B. amyloliquefaciens FZB42 possess additional lipopeptide clusters (e.g., fen for fengycin, bmy for bacillomycin D) adjacent to the srf locus. These "antibiotic islands" enhance ecological fitness through synergistic antifungal activity [7].

Table 3: Evolutionary Variation in Surfactin Gene Clusters

SpeciesSurfactin VariantKey NRPS DifferencesANI to B. subtilis srfAC (%)
Bacillus subtilisSurfactin ALeu7 A-domain100 (Reference)
Bacillus velezensisSurfactin ALeu7 A-domain (84.7% identity)84.7
Bacillus amyloliquefaciensSurfactin CIle7 A-domain (64.4% identity)64.4
Bacillus licheniformisLichenysinGln1 substitution68.2

The evolutionary persistence of surfactin systems underscores their role in Bacillus ecology, facilitating biofilm-mediated colonization, antimicrobial defense, and intercellular communication across diverse niches [7] [9].

Properties

CAS Number

1393353-89-3

Product Name

Surfactin

IUPAC Name

3-[(3S,6R,9S,12S,15R,18S,21S,25R)-9-(carboxymethyl)-3,6,15,18-tetrakis(2-methylpropyl)-25-(10-methylundecyl)-2,5,8,11,14,17,20,23-octaoxo-12-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-21-yl]propanoic acid

Molecular Formula

C53H93N7O13

Molecular Weight

1036.3 g/mol

InChI

InChI=1S/C53H93N7O13/c1-30(2)20-18-16-14-13-15-17-19-21-36-28-43(61)54-37(22-23-44(62)63)47(66)55-38(24-31(3)4)48(67)57-40(26-33(7)8)51(70)60-46(35(11)12)52(71)58-41(29-45(64)65)50(69)56-39(25-32(5)6)49(68)59-42(27-34(9)10)53(72)73-36/h30-42,46H,13-29H2,1-12H3,(H,54,61)(H,55,66)(H,56,69)(H,57,67)(H,58,71)(H,59,68)(H,60,70)(H,62,63)(H,64,65)/t36-,37+,38+,39-,40-,41+,42+,46+/m1/s1

InChI Key

NJGWOFRZMQRKHT-WGVNQGGSSA-N

Canonical SMILES

CC(C)CCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O

Isomeric SMILES

CC(C)CCCCCCCCC[C@@H]1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O

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